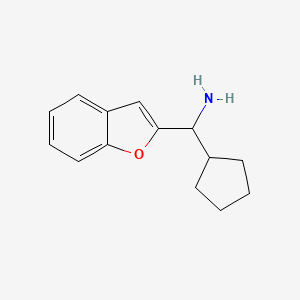
(R)-3-(4-Ethyl-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-ethylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: Formation of 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of protein-ligand interactions, given its ability to form stable complexes with proteins.
作用机制
The mechanism of action of 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
相似化合物的比较
Similar Compounds
- 3-(4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(4-isopropylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
The presence of the ethyl group in 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid distinguishes it from its analogs, potentially leading to different physical and chemical properties. This can affect its reactivity, solubility, and interaction with biological targets, making it a unique compound for specific applications.
属性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
3-(4-ethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)24(15-25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
InChI 键 |
XQIHJDOSYYWKQV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
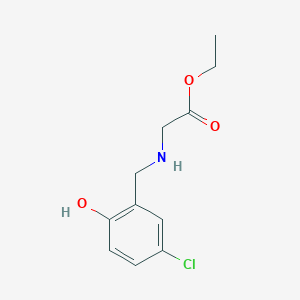
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)
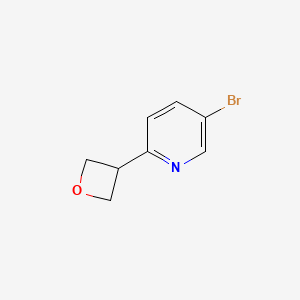
![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)
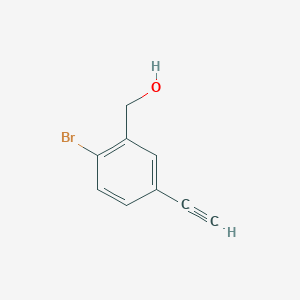


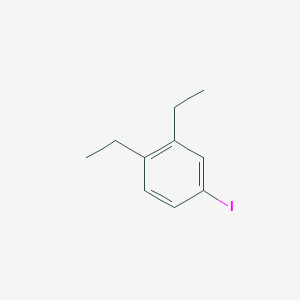
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
